molecular formula C24H22ClN3O2S B2742768 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895646-54-5

2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2742768
CAS No.: 895646-54-5
M. Wt: 451.97
InChI Key: UNKUTIXFVXOFFJ-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H22ClN3O2S and its molecular weight is 451.97. The purity is usually 95%.
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Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one , also known as a chromeno[2,3-d]pyrimidine derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3O2SC_{24}H_{22}ClN_3O_2S, with a molecular weight of approximately 451.97 g/mol. The structure features a chromene moiety fused with a pyrimidine ring, which is known for contributing to various pharmacological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of key enzymes associated with cell proliferation and apoptosis in cancer cells. The presence of the chlorophenyl group enhances its efficacy against various cancer cell lines by potentially interacting with molecular targets critical for tumor growth.

Case Studies

  • Study on Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting that further development could lead to promising therapeutic agents.
  • Mechanistic Insights : Interaction studies revealed that the sulfanyl group might interact with thiol-containing proteins, affecting their function and contributing to the compound's anticancer effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of chlorine in its structure is linked to enhanced antibacterial activity.

Research Findings

  • Bacterial Strains Tested : The compound was tested against various strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Comparison with Analogues : Studies have shown that similar chromeno[2,3-d]pyrimidine derivatives exhibited varying degrees of antibacterial activity, with modifications in halogen substitutions leading to improved efficacy.

Antioxidant Activity

Antioxidant properties were assessed using DPPH scavenging assays, where the compound demonstrated significant radical scavenging ability. This suggests potential applications in preventing oxidative stress-related diseases.

Quantitative Analysis

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound72%25
Control (Ascorbic Acid)90%10

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c25-18-10-8-16(9-11-18)22-26-23-19(14-17-6-2-3-7-20(17)30-23)24(27-22)31-15-21(29)28-12-4-1-5-13-28/h2-3,6-11H,1,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKUTIXFVXOFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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